

Commercial Suppliers and Technical Guide for 3-Hydroxy-2-quinoxalinecarboxylic Acid

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 3-Hydroxy-2-quinoxalinecarboxylic acid

Cat. No.: B073938

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive information on **3-Hydroxy-2-quinoxalinecarboxylic acid**, a potent antagonist of excitatory amino acid receptors with significant research applications. This document details its commercial availability, physicochemical properties, and key experimental applications, including its role in neuroscience research.

Commercial Availability

3-Hydroxy-2-quinoxalinecarboxylic acid (CAS No. 1204-75-7) is readily available from several commercial suppliers catering to the research and development community. The table below summarizes key information from prominent vendors. Purity levels are consistently high, making it suitable for a range of sensitive experimental applications.

Supplier	Product Number(s)	Purity	Available Quantities
Sigma-Aldrich (MilliporeSigma)	108340	97%	5 g
Santa Cruz Biotechnology	sc-224153	≥95%	1 g, 5 g
Apollo Scientific	OR04757	Not specified	100 mg, 250 mg, 500 mg, 1 g
ChemicalBook	CB7258045	97%-99% (Varies by supplier)	Varies by supplier
Echemi	N/A	Industrial Grade (Varies)	Varies by supplier

Physicochemical and Safety Data

A thorough understanding of the compound's properties is crucial for its effective and safe use in a laboratory setting.

Physicochemical Properties

Property	Value	Reference
CAS Number	1204-75-7	[1] [2]
Molecular Formula	C ₉ H ₆ N ₂ O ₃	[1] [2]
Molecular Weight	190.16 g/mol	[1] [2]
Melting Point	267-268 °C (lit.)	[1]
Appearance	Dark yellow powder/solid	[3]
Solubility	Soluble in DMSO. Water solubility is likely low but may increase in basic conditions.	[4]

Spectroscopic Data

Spectroscopic data is essential for the verification of the compound's identity and purity.

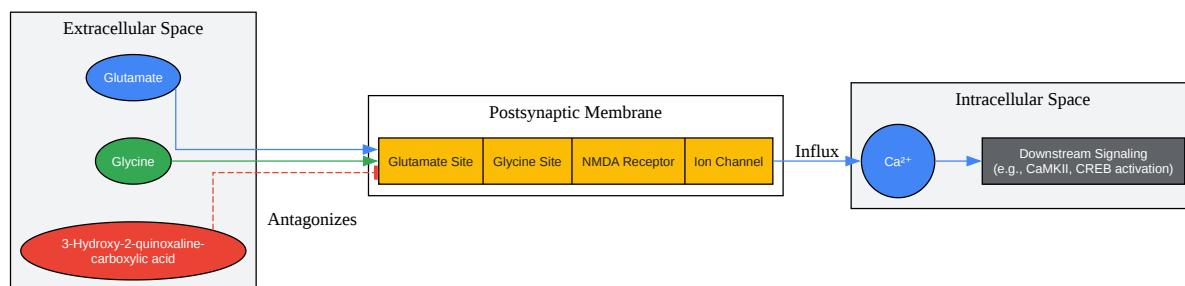
Technique	Data Highlights
¹ H NMR, ¹³ C NMR	Spectra available through vendors and databases.
Infrared (IR) Spectroscopy	The mid-IR and Raman spectra have been recorded and interpreted with the help of B3LYP/6-311++G(d,p) calculations.
Mass Spectrometry (MS)	Mass spectra (GC) are available in spectral databases.

Safety and Handling

3-Hydroxy-2-quinoxalinecarboxylic acid is classified as a hazardous substance and requires careful handling in a laboratory environment.

Hazard Classification	GHS Pictogram	Hazard Statements	Precautionary Statements
Skin Irritant (Category 2), Eye Irritant (Category 2), Specific target organ toxicity — single exposure (Category 3), Respiratory system	GHS07 (Exclamation Mark)	H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation.	P261: Avoid breathing dust/fume/gas/mist/vapors/spray. P280: Wear protective gloves/eye protection/face protection. P302+P352: IF ON SKIN: Wash with plenty of soap and water. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Personal Protective Equipment (PPE): It is recommended to use a dust mask (type N95 or equivalent), eye shields, and chemical-resistant gloves when handling this compound.[\[1\]](#)

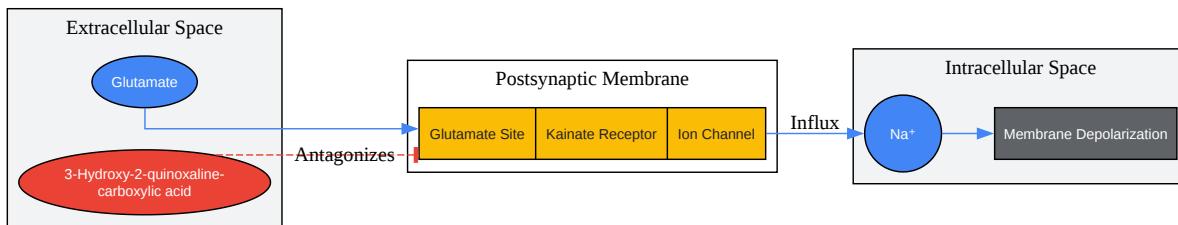

Mechanism of Action and Signaling Pathways

3-Hydroxy-2-quinoxalinecarboxylic acid functions as an antagonist at two key excitatory amino acid receptors: the N-methyl-D-aspartate (NMDA) receptor and the kainate receptor.[\[1\]](#) Its primary mechanism involves the glycine binding site on the NMDA receptor.

NMDA Receptor Antagonism

The NMDA receptor is a crucial ionotropic glutamate receptor involved in synaptic plasticity, learning, and memory. For the NMDA receptor channel to open, it requires the binding of both glutamate and a co-agonist, typically glycine or D-serine. **3-Hydroxy-2-quinoxalinecarboxylic**

acid acts as a competitive antagonist at the glycine binding site, thereby preventing the channel from opening even in the presence of glutamate. This inhibition of the NMDA receptor leads to a reduction in Ca^{2+} influx and subsequent downstream signaling cascades.



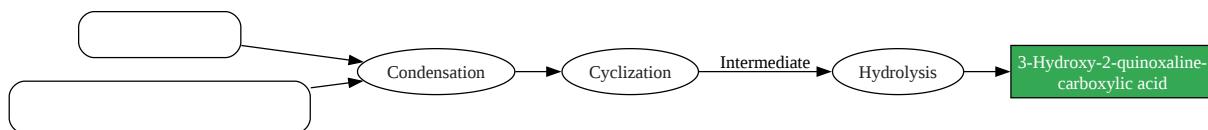
[Click to download full resolution via product page](#)

Caption: Antagonism of the NMDA receptor by **3-Hydroxy-2-quinoxalinecarboxylic acid**.

Kainate Receptor Antagonism

Kainate receptors are another class of ionotropic glutamate receptors that contribute to excitatory synaptic transmission. While the precise mechanism of antagonism by **3-Hydroxy-2-quinoxalinecarboxylic acid** at the kainate receptor is less defined in the provided literature, it is known to inhibit kainate-induced responses. This suggests it likely interferes with glutamate binding or ion channel function.

[Click to download full resolution via product page](#)


Caption: Antagonism of the Kainate receptor by **3-Hydroxy-2-quinoxalinecarboxylic acid**.

Experimental Protocols

This section provides detailed methodologies for key experiments where **3-Hydroxy-2-quinoxalinecarboxylic acid** has been utilized.

General Synthesis of **3-Hydroxy-2-quinoxalinecarboxylic Acid**

A common synthetic route to quinoxaline derivatives involves the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound. For **3-Hydroxy-2-quinoxalinecarboxylic acid**, a plausible synthesis involves the reaction of o-phenylenediamine with a derivative of pyruvic acid.

[Click to download full resolution via product page](#)

Caption: General synthetic workflow for **3-Hydroxy-2-quinoxalinecarboxylic acid**.

Methodology:

- Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve o-phenylenediamine in a suitable solvent such as ethanol or acetic acid.
- Reagent Addition: Add an equimolar amount of a suitable pyruvic acid derivative (e.g., ethyl 2-oxo-3-hydroxypropanoate) to the solution.
- Reaction: Heat the mixture to reflux for several hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
- Workup: After the reaction is complete, cool the mixture to room temperature. The product may precipitate out of the solution. If not, the solvent can be removed under reduced pressure.
- Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure **3-Hydroxy-2-quinoxalinecarboxylic acid**.

Inhibition of $^{22}\text{Na}^+$ Efflux in Brain Slices

This assay is a functional measure of NMDA and kainate receptor activity. Excitatory amino acid agonists stimulate the influx of Na^+ into neurons, which can be measured by the subsequent efflux of pre-loaded radioactive $^{22}\text{Na}^+$. Antagonists will inhibit this agonist-induced efflux.

Methodology:

- Brain Slice Preparation: Prepare acute brain slices (e.g., from rat hippocampus or cortex) of 300-400 μm thickness using a vibratome in ice-cold artificial cerebrospinal fluid (aCSF).
- $^{22}\text{Na}^+$ Loading: Incubate the brain slices in aCSF containing $^{22}\text{Na}^+$ (e.g., 1 $\mu\text{Ci/mL}$) for 30-60 minutes at 37°C to allow for loading of the radioactive isotope.
- Washout: Transfer the slices to a perfusion chamber and wash with non-radioactive aCSF to remove extracellular $^{22}\text{Na}^+$. Collect fractions of the perfusate at regular intervals (e.g., every minute).

- **Agonist Stimulation:** After a stable baseline of $^{22}\text{Na}^+$ efflux is established, switch to aCSF containing the agonist (e.g., NMDA and glycine, or kainate). This will cause a sharp increase in $^{22}\text{Na}^+$ efflux.
- **Antagonist Application:** In a separate set of experiments, pre-incubate the slices with **3-Hydroxy-2-quinoxalinecarboxylic acid** at the desired concentration for a period before and during the agonist application.
- **Data Analysis:** Measure the radioactivity in the collected fractions using a scintillation counter. The inhibitory effect of **3-Hydroxy-2-quinoxalinecarboxylic acid** is determined by comparing the agonist-stimulated $^{22}\text{Na}^+$ efflux in the presence and absence of the antagonist.

Preparation of Zinc(II)-quinoxaline Complexes

3-Hydroxy-2-quinoxalinecarboxylic acid can be used as a ligand to form coordination complexes with metal ions like Zinc(II).

Methodology:

- **Ligand Solution:** Dissolve **3-Hydroxy-2-quinoxalinecarboxylic acid** in a suitable solvent, such as a mixture of ethanol and water, with the addition of a base (e.g., NaOH or triethylamine) to deprotonate the carboxylic acid and hydroxyl groups, facilitating coordination.
- **Metal Salt Solution:** Prepare a solution of a Zinc(II) salt (e.g., ZnCl_2 or $\text{Zn}(\text{NO}_3)_2$) in water or ethanol.
- **Complexation:** Slowly add the Zinc(II) salt solution to the ligand solution with constant stirring. The formation of the complex may be indicated by a color change or the precipitation of a solid.
- **Isolation:** The resulting Zinc(II)-quinoxaline complex can be isolated by filtration, washed with the solvent, and dried.
- **Characterization:** The structure and properties of the complex can be characterized by techniques such as X-ray crystallography, fluorescence spectroscopy, and elemental

analysis.

Study of Sorption to Estuarine Sediment

This type of study is crucial for understanding the environmental fate of the compound.

Methodology:

- **Sediment Collection and Preparation:** Collect sediment samples from an estuarine environment. The sediment should be well-characterized in terms of its organic carbon content, particle size distribution, and mineralogy.
- **Sorption Isotherms:** Prepare a series of solutions of **3-Hydroxy-2-quinoxalinecarboxylic acid** in artificial seawater or filtered estuarine water at different concentrations.
- **Equilibration:** Add a known mass of the sediment to each solution. The mixtures are then agitated (e.g., on a shaker table) for a sufficient time to reach equilibrium (typically 24-48 hours). The temperature should be kept constant.
- **Phase Separation:** After equilibration, separate the solid phase (sediment) from the aqueous phase by centrifugation.
- **Analysis:** Measure the concentration of **3-Hydroxy-2-quinoxalinecarboxylic acid** remaining in the aqueous phase using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC).
- **Data Calculation:** The amount of compound sorbed to the sediment is calculated by the difference between the initial and final aqueous concentrations. Sorption isotherms (e.g., Freundlich or Langmuir) can then be constructed to describe the partitioning behavior of the compound.

This technical guide provides a comprehensive overview of **3-Hydroxy-2-quinoxalinecarboxylic acid** for researchers and professionals in the field of drug development and neuroscience. The information on its commercial availability, physicochemical properties, mechanism of action, and detailed experimental protocols will facilitate its effective and safe utilization in scientific research.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Kainate receptor - Wikipedia [en.wikipedia.org]
- 4. Preparation of Acute Brain Slices Using an Optimized N-Methyl-D-glucamine Protective Recovery Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Commercial Suppliers and Technical Guide for 3-Hydroxy-2-quinoxalinecarboxylic Acid]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b073938#commercial-suppliers-of-3-hydroxy-2-quinoxalinecarboxylic-acid>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com